molecular formula C15H19N3O4S B2688947 7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1009716-73-7

7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2688947
CAS No.: 1009716-73-7
M. Wt: 337.39
InChI Key: ZISZEKMXUDFCBI-UHFFFAOYSA-N
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Description

7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one typically involves the cyclization of aryl cyclopropanes with quinoxalinones under visible light-mediated conditions. This method is operationally simple and does not require a catalyst, making it an efficient and green approach . The reaction conditions involve the use of hydrochloric acid and nitric acid, which facilitate the ring opening and subsequent cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the visible light-mediated synthesis has been demonstrated through gram-scale synthesis . This suggests that the method can be adapted for larger-scale production, potentially making it viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .

Major Products

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholinosulfonyl group in 7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-morpholin-4-ylsulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c19-15-14-2-1-5-18(14)13-4-3-11(10-12(13)16-15)23(20,21)17-6-8-22-9-7-17/h3-4,10,14H,1-2,5-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISZEKMXUDFCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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